(2S,3S,11bR)-Dihydrotetrabenazine
(2S,3S,11bR)-Dihydrotetrabenazine
Brand Name:
Vulcanchem
CAS No.:
862377-27-3
VCID:
VC0107142
InChI:
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1
SMILES:
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Molecular Formula:
C₁₉H₂₉NO₃
Molecular Weight:
319.4 g/mol
(2S,3S,11bR)-Dihydrotetrabenazine
CAS No.: 862377-27-3
Reference Standards
VCID: VC0107142
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.4 g/mol
CAS No. | 862377-27-3 |
---|---|
Product Name | (2S,3S,11bR)-Dihydrotetrabenazine |
Molecular Formula | C₁₉H₂₉NO₃ |
Molecular Weight | 319.4 g/mol |
IUPAC Name | (2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Standard InChI | InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1 |
Standard InChIKey | WEQLWGNDNRARGE-UAGQMJEPSA-N |
Isomeric SMILES | CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonyms | (2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate Ingrezza NBI-98854 valbenazine valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl este |
PubChem Compound | 11609432 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume